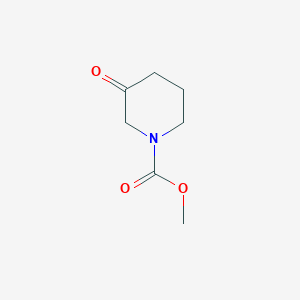

Methyl 3-oxopiperidine-1-carboxylate

説明

Methyl 3-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Many piperidine derivatives are known to interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target . The exact mode of action for this compound would depend on its specific target(s), which are currently unknown.

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict which pathways it might affect.

Pharmacokinetics

They are typically metabolized by the liver and excreted in the urine . The specific ADME properties of this compound would depend on its chemical structure and the characteristics of its target(s).

Result of Action

The effects would depend on the specific targets of the compound and how it interacts with those targets .

生物活性

Methyl 3-oxopiperidine-1-carboxylate, a compound within the piperidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.

Overview of Biological Activity

This compound has been investigated for its inhibitory effects on various biological targets, particularly in cancer therapy. Its structural characteristics allow it to interact with specific enzymes and receptors, influencing cellular pathways.

The compound primarily functions as an inhibitor of certain kinases, notably c-Met, which is implicated in various cancers. Research indicates that derivatives of piperidine-2-one scaffolds exhibit potent c-Met kinase inhibition, with IC50 values ranging from 8.6 nM to 64 nM for various analogues . This inhibition leads to reduced cell proliferation in cancer cell lines such as MKN45.

Case Studies and Research Findings

- c-Met Inhibition : A study identified several analogues of this compound that demonstrated significant inhibition of c-Met kinase activity. The most potent analogue showed an IC50 value of 8.6 nM against c-Met and inhibited MKN45 cell proliferation with an IC50 of 0.57 µM .

- Structure-Activity Relationship (SAR) : The introduction of alkyl groups at specific positions on the piperidine ring enhanced the inhibitory effects on c-Met activity. For instance, methyl substitution was found to be particularly favorable compared to ethyl or butyl substitutions .

- Intramolecular Interactions : In some derivatives, strong intramolecular hydrogen bonding was observed, which may stabilize the compound's conformation and enhance its biological activity . This structural feature could be critical in designing more effective inhibitors.

Data Table: Biological Activity Summary

Safety and Toxicity Considerations

While exploring the biological activities of this compound and its derivatives, safety assessments are crucial. Toxicity data indicate that certain derivatives may exhibit acute toxicity upon exposure through different routes (dermal, inhalation, oral) . It is essential to evaluate these safety profiles in preclinical studies to ensure therapeutic viability.

科学的研究の応用

Medicinal Chemistry

Methyl 3-oxopiperidine-1-carboxylate has been investigated for its potential pharmacological properties:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .

- Anticancer Properties: In vitro studies indicate that this compound can inhibit cell growth in leukemia cell lines, suggesting potential as an anticancer agent .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules:

- Intermediate in Drug Development: It is utilized to synthesize various pharmaceutical intermediates, particularly those targeting neurological disorders due to its structural similarity to GABAergic compounds .

- Synthesis of Heterocycles: this compound is employed in the formation of heterocycles, which are crucial in developing new drugs.

Biochemical Studies

The compound is used to study enzyme mechanisms and protein-ligand interactions:

- Enzyme Inhibition Studies: It acts as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms .

- Ligand Development: Its derivatives are explored as potential ligands for various biological targets, contributing to the understanding of receptor-ligand interactions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 3-oxopiperidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than established antibiotics, showcasing their potential as alternative treatments .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | <0.008 | MSSA, MRSA |

| Compound B | 0.125 | M. tuberculosis |

| Compound C | 1 | MDR-MTB |

Anticancer Studies

In another study focused on leukemia cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 5 | Inhibition of growth |

| HL60 (Leukemia) | 10 | Induction of apoptosis |

Q & A

Q. Basic: What are the common synthetic routes for Methyl 3-oxopiperidine-1-carboxylate, and what key reaction conditions must be controlled?

This compound is typically synthesized via multi-step reactions involving piperidine ring functionalization. Common methods include:

- Esterification : Reacting 3-oxopiperidine-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Protection/Deprotection : Using tert-butyl or benzyl groups to protect reactive sites during synthesis, followed by deprotection under controlled conditions (e.g., hydrogenolysis for benzyl groups) .

Key conditions : Temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., dichloromethane for acylation), and pH control during acidic/basic workup to prevent ester hydrolysis .

Q. Advanced: How can conformational analysis of the piperidine ring in this compound be performed using puckering coordinates?

The Cremer-Pople puckering parameterization defines ring non-planarity via amplitude (𝑞) and phase (𝜃) angles, calculated from atomic coordinates . For this compound:

Crystallographic data : Obtain X-ray/NMR-derived coordinates.

Software tools : Use Mercury CSD to visualize ring puckering and compute parameters .

Analysis : Compare 𝑞 values (e.g., 0.5–0.7 Å for chair-like conformers) and 𝜃 angles to map pseudorotational pathways. This method resolves steric strain from substituents, such as the methyl ester group .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

- NMR :

- ¹H NMR : Doublets for axial/equatorial protons (δ 3.0–4.0 ppm) indicate ring puckering. A singlet at δ 3.6–3.8 ppm confirms the methyl ester .

- ¹³C NMR : Carbonyl (C=O) at δ 170–175 ppm; ketone (C=O) at δ 205–210 ppm .

- IR : Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- Mass spectrometry : Molecular ion peak at m/z 171.19 (M⁺) with fragmentation patterns reflecting ester and piperidine cleavage .

Q. Advanced: What challenges arise in refining crystallographic data for this compound derivatives, and how can SHELX software address these?

Challenges include:

- Disorder in the piperidine ring : Common due to puckering flexibility.

- Twinned crystals : Requires careful data integration.

Solutions with SHELX : - Use SHELXD for dual-space structure solution to resolve disorder.

- Apply SHELXL refinement with restraints (e.g., DFIX for bond lengths) and TWIN commands for twinning .

- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. Basic: What are the primary applications of this compound in organic synthesis and enzyme studies?

- Organic synthesis : Serves as a scaffold for pharmaceuticals (e.g., kinase inhibitors) via functionalization at the 3-carboxylate or 4-oxo positions .

- Enzyme studies : Acts as a substrate for oxidoreductases (e.g., ketoreductases) to study stereoselective reduction pathways .

Q. Advanced: How do substituent variations at the 1-position of the piperidine ring influence the reactivity and biological activity of 3-oxopiperidine carboxylate derivatives?

- Steric effects : Bulky groups (e.g., tert-butyl) hinder nucleophilic attack at the ester, reducing hydrolysis rates .

- Electronic effects : Electron-withdrawing groups (e.g., benzyl) increase electrophilicity of the ketone, enhancing reactivity in Michael additions .

- Biological activity : Methyl substitution (vs. benzyl) improves membrane permeability, critical for CNS-targeting drugs .

Q. Basic: What safety precautions are methodologically critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact; lab coats to avoid contamination .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can computational tools like Mercury CSD aid in the analysis of crystal packing and intermolecular interactions in this compound complexes?

- Crystal packing : Use Mercury’s Packing Similarity module to compare lattice parameters (e.g., H-bond networks) across derivatives .

- Intermolecular interactions : Generate Hirshfeld surfaces to map π-π stacking (aromatic substituents) or hydrogen bonds (e.g., ester C=O∙∙∙H-N) .

- Void analysis : Identify solvent-accessible regions (>1.2 ų) to predict co-crystallization potential .

特性

IUPAC Name |

methyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJDVYAJLUELCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447142 | |

| Record name | 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61995-18-4 | |

| Record name | Methyl 3-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。